

An In-depth Technical Guide to Methyl 5-bromothiazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 5-bromothiazole-4-carboxylate

Cat. No.: B1416655

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Executive Summary

Methyl 5-bromothiazole-4-carboxylate is a pivotal heterocyclic building block, distinguished by its synthetically versatile thiazole core functionalized with both an electrophilic bromine atom and a modifiable methyl ester. This guide provides an in-depth analysis of its core chemical properties, reactivity, and established applications for researchers, scientists, and professionals in drug development. We will explore its physicochemical characteristics, spectroscopic signature, and key reaction pathways, including palladium-catalyzed cross-coupling and nucleophilic substitution. Furthermore, this document details a validated synthetic protocol and discusses the compound's role as a strategic intermediate in the synthesis of complex molecules for medicinal chemistry and materials science.

Introduction to a Versatile Heterocyclic Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, prized for its unique electronic properties and ability to engage in various biological interactions.^[1]

Methyl 5-bromothiazole-4-carboxylate (CAS No. 913836-22-3) emerges as a particularly valuable derivative. Its structure incorporates two key points of chemical reactivity: a bromine atom at the C5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a methyl ester at the C4 position, which can be readily converted into amides, carboxylic acids, or alcohols.^{[2][3]} This dual functionality allows for sequential and divergent synthetic strategies, making it a cornerstone intermediate for constructing complex molecular architectures. This

guide serves to consolidate the known chemical data and synthetic utility of this compound, providing a technical foundation for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **Methyl 5-bromothiazole-4-carboxylate** are summarized below.

Core Chemical Identifiers

Property	Value	Reference(s)
CAS Number	913836-22-3	[4]
Molecular Formula	C ₅ H ₄ BrNO ₂ S	[4]
Molecular Weight	222.06 g/mol	[4]
Canonical SMILES	<chem>COC(=O)C1=C(Br)SC=N1</chem>	[4]
InChIKey	AUJMFWXVFMHABB- UHFFFAOYSA-N	[4]

Physical and Spectroscopic Data

The compound presents as a light yellow to orange solid under standard conditions.[4] Its physical properties and key spectroscopic identifiers are crucial for reaction monitoring and quality control.

Property	Value	Reference(s)
Appearance	Light yellow to orange solid	[4]
Melting Point	98-101 °C	[4]
Boiling Point	276 °C (at 760 mmHg)	[4]
Solubility	Soluble in common organic solvents such as ethanol, DMF, and dichloromethane.	[5]
¹ H NMR	(400 MHz, CDCl ₃) δ ppm: 8.80 (s, 1H, thiazole C2-H), 3.99 (s, 3H, -OCH ₃)	[6]
LC-MS (ES)	m/z 221.8 [M+H] ⁺ , 223.8 [M+2+H] ⁺ (confirms bromine presence)	[6][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 5-bromothiazole-4-carboxylate** lies in the orthogonal reactivity of its two primary functional groups. The electron-deficient nature of the thiazole ring, amplified by the ester group, influences the reactivity of the C5-bromine, making it a suitable substrate for a variety of transformations.

Reactivity at the C5-Position (C-Br Bond)

The bromine atom is the primary site for introducing molecular diversity. It readily participates in numerous palladium-catalyzed cross-coupling reactions and can also undergo nucleophilic substitution.

- Palladium-Catalyzed Cross-Coupling: This is the most powerful application of the C5-bromo group.
 - Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust method for C-C bond formation. This reaction is fundamental in building bi-aryl scaffolds common in pharmaceutical agents.[7][8][9]

- Stille Coupling: Coupling with organotin reagents offers an alternative, often complementary, method for C-C bond formation.[\[10\]](#)
- Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-alkyne structures, which are valuable intermediates and structural motifs.[\[11\]](#)
- Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with a wide range of amines, providing access to substituted anilines and related structures.[\[12\]](#)
- Cyanation: The bromine can be displaced by a cyanide group, typically using a copper(I) cyanide source, to furnish the corresponding nitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.[\[13\]](#)
- Nucleophilic Aromatic Substitution (S_NAr): Under forcing conditions or with highly activated nucleophiles, the bromine can be displaced directly. For example, heating with morpholine can yield the 5-morpholinothiazole derivative.[\[14\]](#)

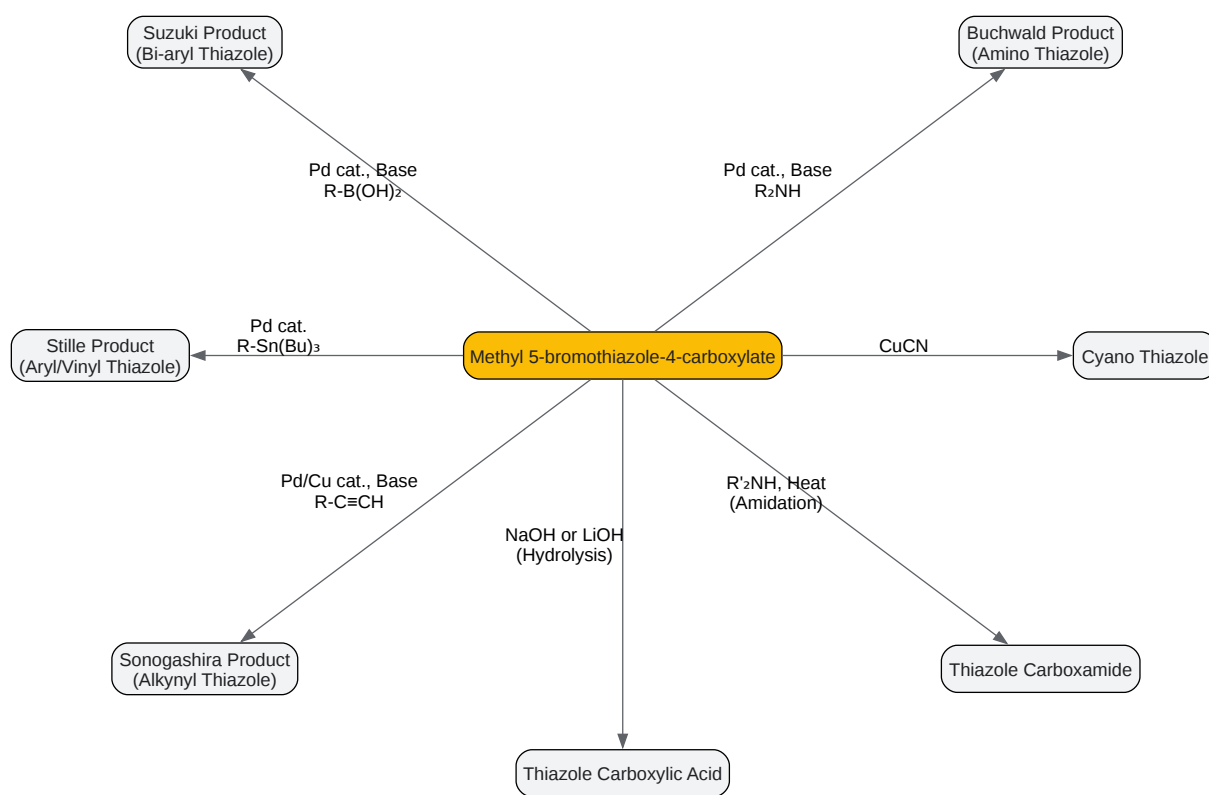
Reactivity at the C4-Position (Methyl Ester)

The methyl ester group offers a secondary handle for modification, typically explored after functionalizing the C5 position.

- Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH, LiOH) to yield the corresponding thiazole-4-carboxylic acid. This transformation is thermodynamically favorable.[\[3\]](#)[\[15\]](#)
- Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can convert the ester into a diverse range of amides.[\[2\]](#) This is a key step in synthesizing many bioactive molecules, as the amide bond is a core feature of numerous drugs.[\[1\]](#)

Diagram of Synthetic Pathways

The following diagram illustrates the principal reactive pathways available for **Methyl 5-bromothiazole-4-carboxylate**, highlighting its utility as a divergent synthetic intermediate.



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Caption: Key synthetic transformations of **Methyl 5-bromothiazole-4-carboxylate**.

Synthesis and Purification

The reliable synthesis of this intermediate is critical for its use in multi-step sequences. A common and effective method involves the deaminative bromination of an amino-thiazole precursor.

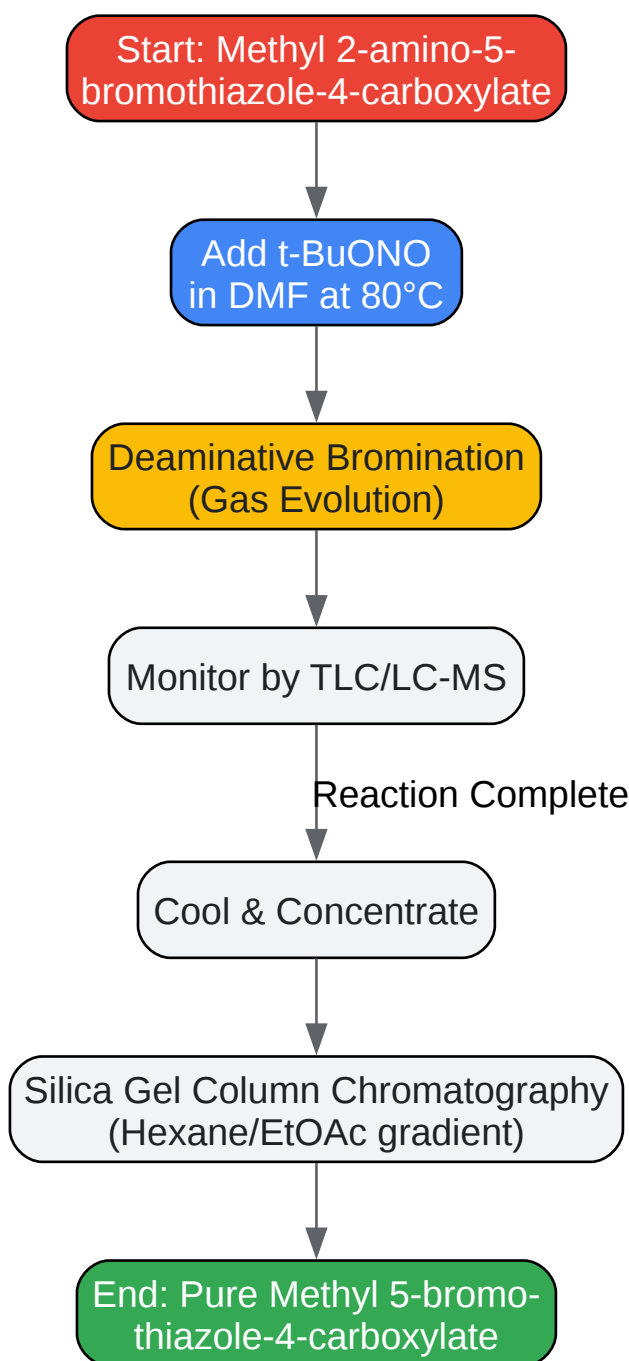
Recommended Synthetic Protocol

The following protocol is adapted from established literature procedures for the synthesis of **Methyl 5-bromothiazole-4-carboxylate** from its 2-amino precursor.^[4]

Reaction: Deaminative Bromination of Methyl 2-amino-5-bromothiazole-4-carboxylate

- **Vessel Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromothiazole-4-carboxylate (1.0 eq).
- **Solvent Addition:** Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
- **Heating:** Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.
- **Reagent Addition:** Prepare a solution of tert-butyl nitrite (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture.
- **Reaction Monitoring:** The reaction progress can be monitored by observing the cessation of gas evolution (N₂). Completion can be confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
- **Purification:** Concentrate the reaction mixture under reduced pressure to remove the DMF. Directly load the crude residue onto a silica gel column. Elute using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate) to isolate the pure product.
- **Characterization:** The final product is typically obtained as a yellow solid (53% reported yield) and should be characterized by NMR and MS to confirm its identity and purity.^[4]

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of the title compound.

Applications in Research and Development

Methyl 5-bromothiazole-4-carboxylate serves as a strategic intermediate in several key areas of chemical research.

- **Medicinal Chemistry:** It is a precursor for inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in various inflammatory diseases and neurodegenerative disorders.^[12] It has also been used in the synthesis of Aryl Hydrocarbon Receptor (AhR) agonists and potential antiviral agents against Hepatitis B Virus (HBV).^{[6][13]}
- **Agrochemicals:** The thiazole core is present in many fungicides and pesticides. This compound provides a convenient entry point for creating novel derivatives with potential applications in crop protection.^[10]
- **Materials Science:** Heterocyclic compounds like this are used in the development of organic dyes and electronic materials. The ability to form extended conjugated systems via cross-coupling makes it a candidate for such applications.^[5]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)	Precautionary Statement(s)	Reference(s)
GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]

Recommended Storage

For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, with recommended temperatures between 2-8°C.[4]

Conclusion

Methyl 5-bromothiazole-4-carboxylate is a high-value, multifunctional building block with well-defined physicochemical properties and a predictable reactivity profile. Its capacity to undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling at the C5-position and ester modifications at the C4-position, solidifies its role as a critical intermediate in modern organic synthesis. The synthetic protocols and reactivity data compiled in this guide provide a comprehensive resource for chemists aiming to leverage this

versatile scaffold in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

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